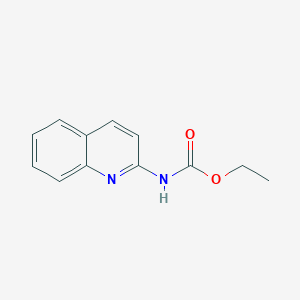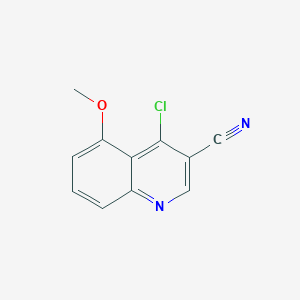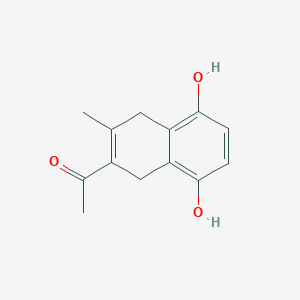
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine involves several steps. One common synthetic route includes the reaction of 3-bromopyridine with azepane in the presence of a base to form 3-(azepan-1-yl)pyridine. This intermediate is then reacted with ethylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azepane ring or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like sodium hydride, potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The azepane ring and pyridine moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine can be compared with other similar compounds such as:
1-(3-Pyridinyl)ethanamine: This compound lacks the azepane ring, making it less bulky and potentially less selective in its interactions.
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: The presence of a fluorine atom and a pyrazole ring introduces different electronic and steric properties, affecting its reactivity and interactions
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
1-[6-(azepan-1-yl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C13H21N3/c1-11(14)12-6-7-13(15-10-12)16-8-4-2-3-5-9-16/h6-7,10-11H,2-5,8-9,14H2,1H3 |
Clave InChI |
LYGULMRXVXTWAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)N2CCCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)

![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)

![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)




